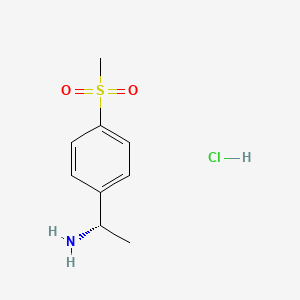

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride

Descripción

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride is a chiral amine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent on the para position of a phenyl ring, attached to an ethylamine backbone. This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor-targeted therapies due to its structural rigidity and polar sulfonyl group .

Propiedades

IUPAC Name |

(1S)-1-(4-methylsulfonylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-7(10)8-3-5-9(6-4-8)13(2,11)12;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAECXGZNWPVNEU-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212202-62-4 | |

| Record name | (1S)-1-(4-methanesulfonylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride, also known as (S)-1-(4-methylsulfonylphenyl)ethanamine, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

- Chemical Formula : CHClNOS

- Molecular Weight : 232.72 g/mol

- CAS Number : 387350-90-5

The biological activity of (S)-1-(4-(methylsulfonyl)phenyl)ethanamine is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : This compound exhibits a strong affinity for serotonin receptors, particularly the 5-HT2A receptor, which is crucial in modulating neurotransmission and various signaling pathways .

- Enzyme Inhibition : It acts as an inhibitor for enzymes like monoamine oxidase (MAO), which leads to increased levels of monoamines in the synaptic cleft, thus enhancing neurotransmitter signaling .

- Cellular Effects : The compound influences cellular metabolism and gene expression, particularly in neuronal cells, by modulating neurotransmitter release and uptake.

Antimicrobial Activity

Research has shown that derivatives of (S)-1-(4-(methylsulfonyl)phenyl)ethanamine exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This inhibition could lead to reduced inflammation and pain, making it a candidate for treating inflammatory disorders .

Anticancer Potential

Recent findings suggest that (S)-1-(4-(methylsulfonyl)phenyl)ethanamine may possess anticancer properties. In vitro assays have shown cytotoxic effects on cancer cell lines, including significant reductions in cell viability and induction of apoptosis through mechanisms involving DNA fragmentation and inhibition of nucleic acid synthesis .

Study on Antitumor Activity

In a controlled study involving murine models, (S)-1-(4-(methylsulfonyl)phenyl)ethanamine was administered to assess its antitumor efficacy. The results indicated a marked reduction in tumor size compared to control groups. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth factors .

Clinical Implications

A study evaluating the safety profile of this compound found that it was well-tolerated at therapeutic doses with minimal adverse effects reported. The therapeutic index suggests a favorable safety margin for clinical applications .

Pharmacokinetics

The pharmacokinetic profile of (S)-1-(4-(methylsulfonyl)phenyl)ethanamine indicates good bioavailability and distribution across tissues, particularly in the brain, due to its lipophilicity. It is primarily metabolized by MAO, leading to various metabolites that may also exhibit biological activity .

Data Summary Table

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The methylsulfonyl group distinguishes this compound from analogues with different para-substituents. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine HCl | -SO₂CH₃ | 235.73 | High polarity, low lipophilicity |

| (S)-1-(4-Isopropylphenyl)ethanamine HCl | -C(CH₃)₂CH₃ | ~210.72 (calc.) | Increased lipophilicity, electron-donating |

| (S)-1-(4-Trifluoromethoxyphenyl)ethanamine HCl | -OCF₃ | 239.65 | Moderate polarity, metabolic stability |

| 2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl | -SCH₃ (thioether) | 219.73 | Reduced oxidation stability |

Notes:

- Electron-withdrawing vs. donating groups : The methylsulfonyl group enhances solubility in polar solvents compared to isopropyl or trifluoromethoxy groups .

- Thioether vs. sulfonyl: The methylsulfanyl (thioether) group in 2-[4-(methylsulfanyl)phenoxy]ethanamine HCl is prone to oxidation, unlike the stable sulfonyl group .

Pharmacological Relevance

- Dopamine HCl (CAS 62-31-7): While structurally distinct, the ethylamine hydrochloride moiety is shared, highlighting the importance of protonated amines in neurological activity .

Métodos De Preparación

Methodology:

Chiral Sulfinyl Auxiliary Approach:

The synthesis begins with the preparation of chiral sulfinyl derivatives, such as tert-butanesulfinamide, which serve as chiral auxiliaries. These auxiliaries are attached to the precursor amines or aldehydes, enabling stereoselective transformations.- Reaction: The sulfinyl group is introduced via nucleophilic addition to aldehydes or ketones, yielding sulfinyl imines or sulfinamides with high stereoselectivity.

- Key Reactions: Addition of Grignard reagents or organolithiums to sulfinyl imines yields chiral amines with high enantiomeric excess.

- Reference: This method is detailed in recent literature on sulfinyl derivatives, emphasizing high stereocontrol and minimal racemization during subsequent steps.

Chiral Resolution or Kinetic Resolution:

Enantiomeric enrichment can also be achieved through kinetic resolution using enzymes or chiral catalysts, as exemplified in the synthesis of related sulfonyl compounds.

Research Findings:

- The use of chiral sulfinyl auxiliaries has been demonstrated to produce enantiomerically pure sulfinamides, which are precursors for the target amine.

- The process involves the formation of sulfinyl imines, diastereoselective addition of nucleophiles, and subsequent removal of the auxiliary to yield the (S)-amine.

Oxidation of Sulfides to Sulfoxides and Sulfones

A critical step involves the oxidation of methylthio or methylsulfanyl groups to sulfonyl functionalities, which is central to the synthesis of the methylsulfonylphenyl moiety.

Methodology:

Oxidation with m-Chloroperbenzoic Acid (m-CPBA):

- Reaction Conditions: Acetonitrile-water mixture at 0°C, yielding high purity sulfoxides or sulfones with yields between 82-94%.

- Mechanism: The peracid transfers an oxygen atom to the sulfur, forming the sulfoxide or sulfone depending on the equivalents used and reaction time.

- Research Data: Datta et al. reported rapid oxidation with minimal overoxidation, emphasizing controlled temperature and reaction time.

Hydrogen Peroxide-Mediated Enantioselective Oxidation:

- Catalysts: Chiral binaphthyl-based phosphoric acids or salen complexes facilitate enantioselective oxidation, producing nonracemic sulfinamides and sulfoxides with high enantiomeric excess (90–99%).

- Conditions: Dichloromethane solvent, low temperature (0°C), slow addition of oxidant, and additives like MgSO₄ improve selectivity.

Research Findings:

- Enantioselective oxidation methods enable the synthesis of chiral sulfinyl compounds, crucial for the stereochemistry of the final amine.

- Overoxidation to sulfones or sulfonamides is minimized by precise control of reaction parameters.

Formation of the Target Amine via Reductive Amination and Nucleophilic Addition

Once the sulfinyl or sulfonyl intermediates are prepared, they are transformed into the amine through reductive amination or nucleophilic addition.

Methodology:

-

- Aldehydes or ketones bearing the aromatic methylsulfonyl group are reacted with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas under catalytic conditions.

- This process yields the chiral ethanamine core with the methylsulfonylphenyl substituent attached.

Nucleophilic Addition to Imine Intermediates:

- Sulfinyl imines or sulfinamides are subjected to nucleophilic attack by organometallic reagents, followed by hydrolysis, to afford the chiral amine.

Research Findings:

- The stereochemistry is preserved during reductive amination, especially when using chiral auxiliaries or catalysts.

- The process is scalable and can be optimized for high yield and stereoselectivity.

Final Salt Formation: Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or methanol, under mild conditions to ensure high purity.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves reductive amination of 4-(methylsulfonyl)benzaldehyde with a chiral amine precursor, followed by hydrochloric acid salt formation. Key steps include:

- Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts to ensure enantioselectivity.

- Purification via recrystallization in ethanol/water mixtures to enhance enantiomeric excess (ee).

- Intermediate characterization by NMR (e.g., ¹H/¹³C) and chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) to confirm stereochemistry .

Q. How should researchers validate the chemical stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies at -20°C, 4°C, and 25°C with humidity control (e.g., 60% RH) over 6–12 months.

- Monitor degradation via HPLC-UV (λ = 255 nm for sulfonyl chromophores) and mass spectrometry.

- Use Karl Fischer titration to assess hygroscopicity. Stability data from structurally related compounds (e.g., Florfenicol amine hydrochloride) suggest optimal storage at -20°C in desiccated, amber vials .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- Elemental Analysis : Verify C, H, N, S, and Cl content (±0.3% deviation).

- Spectroscopy : FT-IR for sulfonyl (SO₂) stretching (~1300–1150 cm⁻¹) and amine (NH) bands.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) coupled with charged aerosol detection (CAD) for purity assessment.

- Chiral Analysis : Polarimetry (specific rotation) and circular dichroism (CD) for enantiomeric confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Perform equilibrium solubility studies using shake-flask methods in DMSO, PBS (pH 7.4), and ethanol at 25°C.

- Use laser nephelometry to detect precipitation thresholds.

- Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions. Discrepancies may arise from polymorphic forms or residual solvents; mitigate via controlled crystallization protocols .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of sulfonyl-substituted ethanamine derivatives?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., trifluoromethoxy, nitro) on the phenyl ring.

- Assess biological activity via receptor-binding assays (e.g., radioligand displacement for aminergic GPCRs).

- Correlate electronic effects (Hammett σ values) with activity using QSAR modeling.

- Compare with data from analogs like (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride to isolate sulfonyl contributions .

Q. What strategies address low yields in enantioselective synthesis of this compound?

- Methodological Answer :

- Optimize catalyst loading (e.g., Ru-BINAP complexes for asymmetric hydrogenation) and reaction temperature.

- Introduce kinetic resolution via lipase-mediated acetylation (e.g., CAL-B enzyme, vinyl acetate).

- Use microreactor systems to enhance mixing and reduce racemization.

- Troubleshoot via in situ FT-IR monitoring of intermediate imine formation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Replicate reactions under inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference.

- Characterize byproducts via LC-MS/MS and 2D-NMR (e.g., HSQC, COSY).

- Compare solvent effects: Polar aprotic solvents (DMF, DMSO) may favor SN2 pathways, while protic solvents (MeOH) promote elimination. Contradictions may stem from trace metal impurities; pre-treat solvents with molecular sieves .

Safety and Handling

Q. What safety protocols are essential for handling this compound in biological assays?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat, goggles) to prevent inhalation/skin contact.

- Store in certified chemical-resistant containers (e.g., PTFE-lined caps).

- Neutralize waste with 1M NaOH followed by activated carbon filtration.

- Refer to analogous compounds (e.g., Florfenicol amine hydrochloride) for toxicity extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.